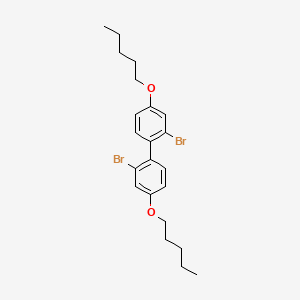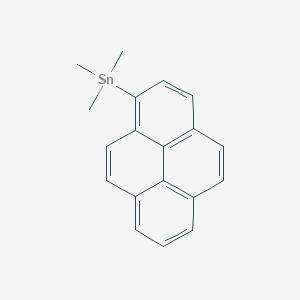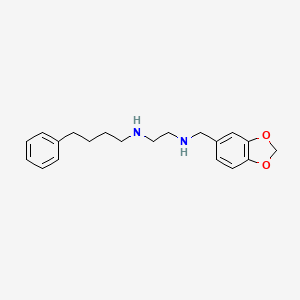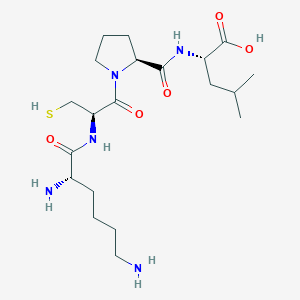![molecular formula C25H17NO3 B14241592 1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)- CAS No. 502423-27-0](/img/structure/B14241592.png)
1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)- is a heterocyclic compound that features a fused ring system combining furan and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)- typically involves multi-step processes. One common approach is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For example, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones can be obtained by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its properties can be exploited in the development of new materials with desirable electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism by which 1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,4-c]pyrroles: These compounds share a similar fused ring system and have been studied for their biological activities.
Diphenylamine derivatives: These compounds exhibit similar structural features and have applications in materials science.
Uniqueness
1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)- is unique due to its specific combination of furan and pyrrole rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
502423-27-0 |
|---|---|
Molecular Formula |
C25H17NO3 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
5-benzyl-1,4-diphenylfuro[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C25H17NO3/c27-24-21-20(25(28)29-23(21)19-14-8-3-9-15-19)22(18-12-6-2-7-13-18)26(24)16-17-10-4-1-5-11-17/h1-15H,16H2 |
InChI Key |
CMOLCYMLPSOQPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C3C(=C(OC3=O)C4=CC=CC=C4)C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine](/img/structure/B14241519.png)

![4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14241522.png)


![1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine](/img/structure/B14241541.png)
![4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14241543.png)
![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)
![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)


![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)

